Ethyl Myristate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

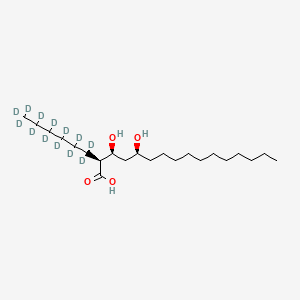

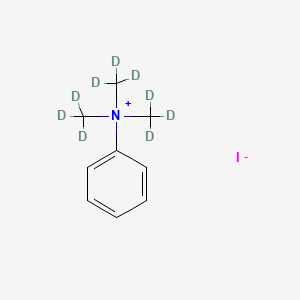

Ethyl Myristate-d5, bearing the CAS number 1217033-63-0, is a deuterium-labeled derivative of ethyl myristate, a simple fatty acid ester derived from myristic acid and ethanol. In this molecule, deuterium, a stable hydrogen isotope, replaces five hydrogen atoms, significantly enhancing its stability against chemical degradation such as oxidation . This property is particularly useful in sophisticated analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, where the labeled isotopes provide clearer, more distinct signals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Ethyl Myristate-d5 typically involves the deuteration of myristyl alcohol. In the laboratory, myristyl alcohol can be reacted with sodium polysulfate or heavy water to achieve deuterium substitution . The resulting deuterated myristyl alcohol is then esterified with ethanol to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of deuterium gas in place of heavy water can also be considered for large-scale production to reduce costs and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl Myristate-d5 undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Myristic acid.

Reduction: Myristyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl Myristate-d5 is extensively used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of Ethyl Myristate-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the molecule’s interactions and transformations within biological systems. This is particularly useful in nuclear magnetic resonance spectroscopy and mass spectrometry, where the labeled isotopes provide distinct signals .

Comparación Con Compuestos Similares

Similar Compounds

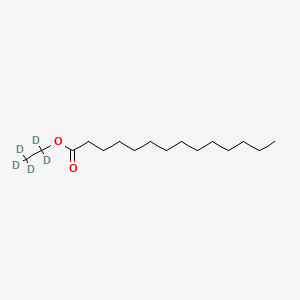

Ethyl Myristate: The non-deuterated form, less stable against oxidation.

Methyl Myristate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl Palmitate: A longer chain fatty acid ester with similar applications.

Ethyl Stearate: Another long-chain fatty acid ester with similar properties.

Uniqueness

Ethyl Myristate-d5’s uniqueness lies in its deuterium labeling, which significantly enhances its stability and utility in analytical techniques. This makes it an indispensable tool in studies requiring precise tracking and measurement of lipid molecules .

Propiedades

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i2D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-PVGOWFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)